molecular formula C15H9I2NO4 B2872984 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one CAS No. 861212-99-9

5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B2872984
CAS No.: 861212-99-9
M. Wt: 521.049
InChI Key: ISSXXKHTGDZBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H9I2NO4 and its molecular weight is 521.049. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO4/c1-21-10-4-2-8(3-5-10)14(19)18-12-7-9(16)6-11(17)13(12)22-15(18)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXXKHTGDZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,7-Diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, characterized by its unique structure that includes two iodine atoms and a methoxybenzoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C15H9I2NO4
  • Molecular Weight : 521.05 g/mol
  • CAS Number : 861212-99-9

This compound's structural features enhance its reactivity and potential applications in medicinal chemistry, particularly as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on 2(3H)-benzoxazolone derivatives demonstrated their ability to induce apoptosis in metastatic MDA-MB-231 breast cancer cells. The cytotoxicity was assessed using the MTT assay, which revealed a notable decrease in cell viability at concentrations around 50 µM after 72 hours of treatment .

Table 1: Cytotoxic Effects of Benzoxazolone Derivatives on MDA-MB-231 Cells

CompoundConcentration (µM)Cell Viability (%)Apoptotic Effect
Compound 15071.63 ± 10.98Yes
Compound 25083 ± 6Yes
Control-34.84 ± 4.02No

The TUNEL assay confirmed DNA fragmentation in treated cells, indicating the induction of apoptosis .

The mechanism by which benzoxazole derivatives exert their biological effects is believed to involve several pathways:

  • Apoptosis Induction : Through activation of caspases and subsequent DNA fragmentation.
  • Antibacterial Action : Potential disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

A comprehensive evaluation of various benzoxazole derivatives has been conducted, highlighting their pharmacological profiles:

  • Cytotoxicity Testing : Multiple studies have demonstrated that modifications in the benzoxazole structure can significantly influence anticancer activity.
  • In Silico Studies : Molecular docking studies suggest that specific substituents can enhance binding affinity to cancer-related targets.

Preparation Methods

S-Alkylation of 2-Mercaptobenzoxazoles

A widely adopted method involves S-alkylation of 2-mercaptobenzoxazole derivatives with halogenated ketones. For example, 5-bromo-2-mercaptobenzoxazole (2 ) and 5,7-dibromo-2-mercaptobenzoxazole (3 ) are synthesized via NaBH₄-mediated reduction of nitrophenols in tetrahydrofuran (THF)-H₂O mixtures. Subsequent reaction with phenacyl bromides (4 ) in acetonitrile (MeCN) with K₂CO₃ yields ketone-functionalized intermediates (57 ). Halogenation at positions 5 and 7 is critical for later iodination.

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Bromination NaBH₄, THF-H₂O 85–90
S-Alkylation K₂CO₃, MeCN, 60°C, 12 h 75–80

Iodination Strategies

Introducing iodine at positions 5 and 7 requires precise halogen exchange or direct electrophilic substitution.

Halogen Exchange from Bromo Precursors

Bromo groups in 5,7-dibromo-1,3-benzoxazol-2(3H)-one undergo nucleophilic substitution with sodium iodide (NaI) in dimethylformamide (DMF) at 120°C. This method achieves ≥90% conversion but requires rigorous exclusion of moisture.

Direct Iodination

Electrophilic iodination using iodine monochloride (ICl) in acetic acid at 80°C selectively substitutes hydrogen atoms at positions 5 and 7. This single-step approach avoids multi-halogen intermediates but yields 60–70% product due to competing side reactions.

Comparative Iodination Metrics

Method Temp (°C) Time (h) Yield (%) Purity (%)
Halogen Exchange 120 24 92 98
Direct Iodination 80 12 68 85

Acylation with 4-Methoxybenzoyl Groups

The 3-position acylation introduces the 4-methoxybenzoyl moiety via nucleophilic acyl substitution.

Friedel-Crafts Acylation

Reaction of 5,7-diiodo-1,3-benzoxazol-2(3H)-one with 4-methoxybenzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ proceeds at 0°C. This method achieves 80% yield but risks over-acylation.

Schotten-Baumann Conditions

A milder approach employs 4-methoxybenzoyl chloride with aqueous NaOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Conducted at room temperature for 6 h, this method yields 75% product with minimal byproducts.

Acylation Efficiency

Catalyst Solvent Temp (°C) Yield (%)
AlCl₃ DCM 0 80
TBAB/NaOH H₂O/DCM 25 75

Purification and Characterization

Recrystallization

Purification via recrystallization from dichloromethane-hexane mixtures removes unreacted starting materials and oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.74 (s, 1H, H-21), 7.89 (td, 1H, H-19), 5.28 (s, 2H, H-8).
  • IR : C=O stretch at 1720 cm⁻¹, C-I stretches at 580–620 cm⁻¹.
  • X-ray Crystallography : Confirms planar benzoxazolone core and diiodo substitution pattern.

Scalability and Industrial Adaptations

Patent EP2561872B1 outlines continuous-flow synthesis for analogous oxazolopyrimidinones, suggesting potential scalability for this compound. Microreactor systems reduce reaction times by 40% and improve yields to 88%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.